Structural Differentiation: 1-Oxo Group Presence Versus Reduced Analog 1,3-Dihydroisobenzofuran-5-carbaldehyde
The target compound 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 333333-34-9) differs from the closely related analog 1,3-dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9) by the presence of a carbonyl group at the C1 position of the furanone ring . This structural distinction yields a molecular formula of C₉H₆O₃ (MW 162.14) versus C₉H₈O₂ (MW 148.16) for the reduced analog .
| Evidence Dimension | Molecular structure and composition |
|---|---|
| Target Compound Data | Molecular formula C₉H₆O₃; MW 162.14 g/mol; contains lactone C=O at C1 plus aldehyde at C5 |
| Comparator Or Baseline | 1,3-Dihydroisobenzofuran-5-carbaldehyde (CAS 89424-83-9): C₉H₈O₂; MW 148.16 g/mol; contains aldehyde at C5; lacks C1 oxo group |
| Quantified Difference | Difference of one oxygen atom (Δ MW = 13.98 g/mol); target compound possesses two electrophilic carbonyl centers versus one |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula data from authoritative chemical databases |
Why This Matters
The additional lactone carbonyl provides a second electrophilic site essential for the tandem Grignard reactions employed in citalopram synthesis, a functional capability absent in the reduced analog [1].
- [1] Infosint SA. Process for the preparation of 5-formylphthalide. United States Patent US 6,888,010 B2, issued May 3, 2005. View Source
